molecular formula C21H16N2O4S B2588492 8-methoxy-2-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-chromene-3-carboxamide CAS No. 2034437-18-6

8-methoxy-2-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-chromene-3-carboxamide

Cat. No. B2588492
CAS RN: 2034437-18-6
M. Wt: 392.43
InChI Key: FEHQHZZELUYUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-2-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H16N2O4S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality 8-methoxy-2-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-methoxy-2-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chromene Derivatives Synthesis : Chromone-3-carboxamides have been studied for their reactions with cyanothioacetamide, leading to the formation of novel compounds like 5-oxo-2-thioxo-1,5-dihydro-2H-chromeno[4,3-b]pyridine-3-carbonitriles. These reactions highlight the versatility of chromene derivatives in synthesizing heterocyclic compounds with potential biological activity (Kornev, Tishin, & Sosnovskikh, 2019).

  • Crystal Structures : Studies have also delved into the crystal structures of chromene derivatives, revealing insights into their molecular conformations which are crucial for understanding their interactions with biological targets (Reis, Gaspar, Borges, Gomes, & Low, 2013).

Applications in Medicinal Chemistry

  • Anti-Inflammatory and Analgesic Agents : Chromene derivatives have been synthesized from natural compounds like visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This indicates their potential as new therapeutic agents for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Hypertensive Activity : Novel heterocyclic compounds containing the 2H-pyrano[2,3-b]pyridine-3-carboxylic acid amide structure have been prepared, showing promise for hypertensive activity, highlighting the potential for chromene derivatives in cardiovascular drug development (Kumar & Mashelker, 2007).

  • Adenosine Receptor Scaffolds : Chromene derivatives have been identified as new scaffolds for adenosine receptors, indicating their potential in developing drugs that target these receptors for various therapeutic applications (Costa, Areias, Castro, Brea, Loza, & Proença, 2011).

  • Antimicrobial Activity : Studies have synthesized novel chromene-pyrimidine coupled derivatives showing significant antimicrobial activity. This underscores the importance of chromene derivatives in the development of new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

properties

IUPAC Name

8-methoxy-2-oxo-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-26-17-5-2-4-14-11-15(21(25)27-19(14)17)20(24)23-12-13-7-8-22-16(10-13)18-6-3-9-28-18/h2-11H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHQHZZELUYUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-2-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.